Mirabegron (m12) - 1365244-66-1

Mirabegron (m12)

Catalog Number: EVT-1448688
CAS Number: 1365244-66-1
Molecular Formula: C28H30N4O10S
Molecular Weight: 614.626
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mirabegron was developed by Astellas Pharma and received regulatory approvals in various countries, including the United States, European Union, Canada, and Japan, between 2011 and 2013. It belongs to a new class of medications that stimulate beta-3 adrenergic receptors specifically in the bladder, distinguishing it from traditional antimuscarinic agents used for similar indications .

Synthesis Analysis

Methods and Technical Details

The synthesis of mirabegron involves several key steps:

  1. Amino Protection: The process begins with the reaction of 2-aminothiazole-5-acetic acid with an amino protective agent to form an intermediate product.
  2. Condensation Reaction: This intermediate is then subjected to a condensation reaction with 4-amino phenethyl alcohol to yield another intermediate.
  3. Oxidation Reaction: The subsequent oxidation of this intermediate is performed using oxidants such as potassium permanganate or iodoxybenzene formic acid.
  4. Reductive Amination and Deprotection: Finally, the product undergoes reductive amination with (R)-2-amino-1-phenethyl alcohol, followed by the removal of protecting groups to obtain the final product, mirabegron .

This method is noted for its cost-effectiveness and suitability for large-scale production.

Molecular Structure Analysis

Structure and Data

Mirabegron's molecular structure features a complex arrangement that allows it to selectively bind to beta-3 adrenergic receptors. The structure can be represented as follows:

  • Chemical Formula: C22H29N3O2C_{22}H_{29}N_{3}O_{2}
  • Molecular Weight: 367.49 g/mol
  • Structural Characteristics: The compound exhibits chirality, existing primarily as the R enantiomer in its therapeutic formulation .
Chemical Reactions Analysis

Reactions and Technical Details

Mirabegron undergoes various metabolic reactions within the body, primarily facilitated by hepatic enzymes. Key metabolic pathways include:

  • Hydroxylation: Involves the addition of hydroxyl groups to enhance solubility.
  • Conjugation: Mirabegron can form conjugates with glucuronic acid or sulfate, facilitating excretion.
  • Degradation Reactions: Under certain conditions, mirabegron may degrade through reactions akin to Strecker-like processes involving formaldehyde .

These reactions are crucial for understanding its pharmacokinetics and potential drug interactions.

Mechanism of Action

Process and Data

Mirabegron's mechanism of action is centered on its selective stimulation of beta-3 adrenergic receptors located in the detrusor muscle of the bladder. This stimulation leads to:

  • Detrusor Muscle Relaxation: Enhancing bladder capacity by promoting relaxation during filling phases.
  • Increased Storage Capacity: Reducing urgency and frequency of urination without significantly affecting urinary flow rates or detrusor pressure .

Clinical studies have demonstrated its efficacy in alleviating symptoms associated with overactive bladder.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mirabegron exhibits several notable physical and chemical properties:

  • Solubility: Practically insoluble in water; classified as a Biopharmaceutical Classification System Class 3 agent.
  • Melting Point: Specific melting point data can vary but is essential for formulation stability.
  • Crystallinity: Exhibits polymorphism, which can affect bioavailability and stability .

Analyses such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are employed to characterize these properties comprehensively .

Applications

Scientific Uses

Mirabegron has significant applications beyond treating overactive bladder:

  1. Urothelial Carcinoma Research: Investigations are ongoing into its potential role in regulating cell growth pathways associated with urothelial carcinoma.
  2. Metabolic Disorders: Preliminary studies suggest that mirabegron's effects on beta-3 adrenergic receptors may influence metabolic functions such as blood sugar control and insulin sensitivity .
  3. Quality Control in Pharmaceutical Development: Its impurities are monitored during product development to ensure safety and efficacy in therapeutic applications .
Introduction to Mirabegron (M12) in Pharmacological Research

Definition and Structural Classification of Mirabegron (M12)

Mirabegron M12 (C₂₈H₃₀N₄O₁₀S), also designated as 2-Oxo-mirabegron N-Carbamoylglucuronide, is a major phase II metabolite of the β₃-adrenoceptor agonist mirabegron. Its systematic IUPAC name is (2S,3S,4S,5R,6S)-6-{[(2-{4-[2-(2-amino-1,3-thiazol-4-yl)acetamido]phenyl}ethyl)(2-oxo-2-phenylethyl)carbamoyl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid [1] [7] [9]. Structurally, M12 is characterized as an N-carbamoyl glucuronide conjugate, formed via the linkage of mirabegron’s secondary amine group to glucuronic acid through a carbamate bond. This modification significantly enhances its hydrophilicity compared to the parent drug, as evidenced by its molecular weight of 614.63 g/mol and chemical formula [1] [10].

The molecule features multiple chiral centers in the glucuronic acid moiety (2S,3S,4S,5R,6S), conferring stereospecificity critical for its biochemical interactions. Key functional groups include:

  • A 2-aminothiazole ring (pharmacophore for β₃-AR binding)
  • A phenylacetamido spacer
  • N-phenacyl group
  • β-D-glucopyranuronic acid unit [1] [9]
  • Table 1: Structural Identifiers of Mirabegron M12
    Identifier TypeValue
    CAS Number1365244-66-1
    UNII9B7762GTP4
    Molecular FormulaC₂₈H₃₀N₄O₁₀S
    Molecular Weight614.63 g/mol
    Synonyms2-Oxo-mirabegron N-Carbamoylglucuronide; YM-538858; Mirabegron metabolite M12 [1] [7] [9]

Historical Development of β3-Adrenoceptor Agonists

The discovery of β₃-adrenoceptors (β₃-AR) in 1989 marked a paradigm shift in sympathomimetic pharmacology. Unlike β₁/β₂-ARs, β₃-ARs exhibited resistance to desensitization due to the absence of protein kinase A (PKA) and β-adrenoceptor kinase (βARK) phosphorylation sites in their intracellular domains [3] [5]. Early agonists like BRL37344 and CL316243 demonstrated potent lipolytic and thermogenic effects in rodents but showed limited efficacy in humans due to:

  • Species-specific pharmacology: 50% sequence divergence between rodent/human receptors
  • Poor oral bioavailability and metabolic instability
  • Off-target activity at β₁/β₂-ARs causing tachycardia [3] [6]
  • Table 2: Evolution of β₃-Adrenoceptor Agonists
    GenerationRepresentative CompoundsKey LimitationsHuman Selectivity
    First (1990s)BRL37344, CL316243Low potency in humans, poor oral bioavailability≤10-fold
    SecondRitobegron, SolabegronPartial efficacy, clinical discontinuation (Phase III)50-100 fold
    Clinically ApprovedMirabegron, VibegronOptimized pharmacokinetics, high selectivity>200-fold for β₃-AR [3] [4]

Mirabegron emerged as the first clinically successful β₃-AR agonist (FDA-approved 2012) due to its balanced selectivity (>50-fold over β₁/β₂-AR) and pharmacokinetic stability. Its metabolism generates pharmacologically inactive but structurally unique conjugates like M12, underscoring advances in drug design that minimize cardioactive metabolites [3] [4] [6].

Role of M12 in the Metabolic Pathway of Mirabegron

Mirabegron undergoes extensive biotransformation via hepatic and extrahepatic enzymes, producing >16 metabolites. M12 arises specifically through UGT-dependent N-carbamoyl glucuronidation, a rare metabolic pathway involving:

  • Enzymes: Primarily UGT2B7, with contributions from UGT1A3 and UGT1A8
  • Reaction: Conjugation of glucuronic acid to the parent drug’s secondary amine group (-NH-) via a carbamate (-NH-CO-O-) linkage [1] [4]
  • Site Specificity: Occurs on the phenethylamino nitrogen of mirabegron [7]
  • Table 3: Physicochemical Properties of Mirabegron M12 vs. Parent Drug
    PropertyMirabegron M12MirabegronBiological Implication
    Molecular Weight614.63 g/mol396.51 g/molIncreased polarity
    LogP (Predicted)-0.161.53Reduced membrane diffusion
    Hydrogen Bond Donors64Enhanced aqueous solubility
    Rotatable Bonds128Conformational flexibility
    Collision Cross Section (Ų)226.26 (Predicted, [M-H]-)Not availableDistinct LC-MS/MS detection [1] [4] [10]

M12 is pharmacologically inactive, lacking agonism at human β₁-, β₂-, or β₃-ARs due to steric hindrance from the bulky glucuronide moiety. Its formation represents a detoxification pathway, accounting for ~25% of mirabegron’s urinary metabolites. Renal excretion dominates elimination via active tubular secretion (55% urinary recovery), while fecal excretion contributes 34% [1] [4].

Species differences exist in M12 generation: humans exhibit higher UGT2B7 expression than rodents, explaining the metabolite’s prominence in human pharmacokinetics. This highlights the metabolic divergence critical for translating preclinical data to clinical outcomes [4] [6].

  • Table 4: Key Compounds Referenced
    Compound NameRole/Context
    Mirabegron M12Primary metabolite of mirabegron
    MirabegronParent drug, β₃-adrenoceptor agonist
    BRL37344First-generation β₃-AR agonist
    CL316243Selective rodent β₃-AR agonist
    RitobegronDiscontinued β₃-AR agonist (Phase III)
    SolabegronInvestigational β₃-AR agonist (Phase II)
    VibegronApproved β₃-AR agonist (Japan)

Properties

CAS Number

1365244-66-1

Product Name

Mirabegron (m12)

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C28H30N4O10S

Molecular Weight

614.626

InChI

InChI=1S/C28H30N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,21-24,26,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)/t21-,22-,23+,24-,26-/m0/s1

InChI Key

KGQGNAYBJXXZGU-AMWBNRJOSA-N

SMILES

C1=CC=C(C=C1)C(=O)CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

β-D-Glucopyranuronic Acid 1-[N-[2-[4-[[2-(2-Amino-4-thiazolyl)acetyl]amino]phenyl]ethyl]-N-(2-oxo-2-phenylethyl)carbamate]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.